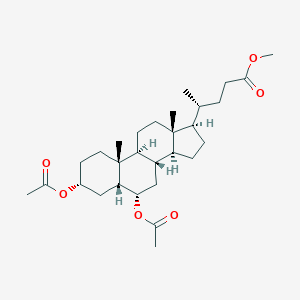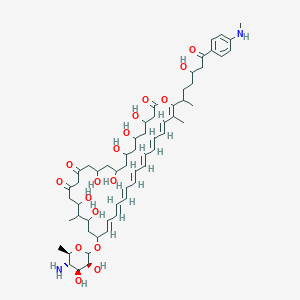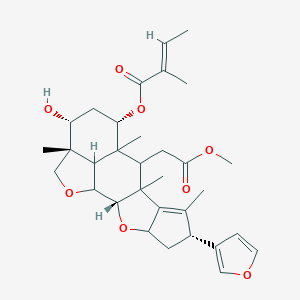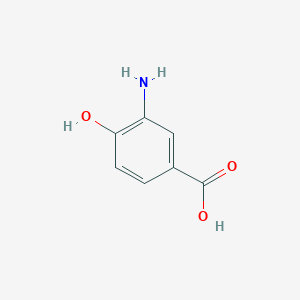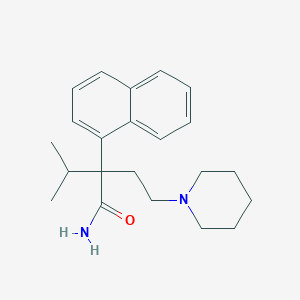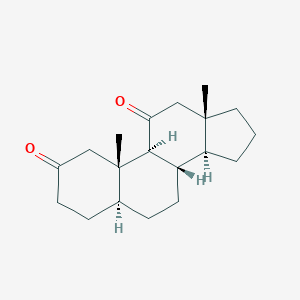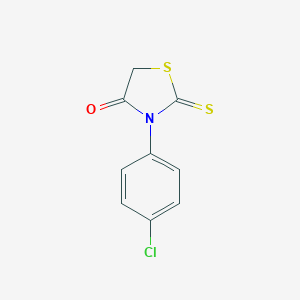
罗丹明,3-(4-氯苯基)-
描述
Rhodanine, 3-(4-chlorophenyl)-, is an organic compound that has been studied for its potential use in a number of scientific and industrial applications. It is a colorless solid that is soluble in organic solvents and has a molar mass of 214.55 g/mol. Rhodanine is an important intermediate for the synthesis of a variety of other compounds, and has been used in pharmaceuticals, agrochemicals, and dyes. Additionally, it has been studied for its potential use in medical research and as a potential therapeutic agent.
科学研究应用
抗癌活性
罗丹明衍生物因其在抗癌治疗中的潜力而受到关注。 它们与多种分子靶标相互作用,扰乱癌细胞增殖并诱导凋亡 . 罗丹明化合物的结构-活性关系 (SAR) 研究已识别出对癌细胞具有更高选择性和效力的衍生物 .
抗糖尿病作用
罗丹明类化合物已显示出作为抗糖尿病剂的潜力。 它们的机制涉及调节在葡萄糖代谢中起关键作用的酶和受体,为控制糖尿病及其并发症提供了一种治疗方法 .
抗菌特性
罗丹明衍生物的广谱抗菌活性包括抗菌、抗真菌和抗病毒作用。 这些化合物可以抑制各种病原体的生长,使其在开发新型抗菌药物方面具有价值 .
抗炎应用
罗丹明衍生物具有抗炎特性,对治疗慢性炎症性疾病有益。 通过调节炎症通路,这些化合物可以帮助减少炎症和相关症状 .
杀虫剂用途
罗丹明衍生物的杀虫活性是另一个重要应用。 它们可以作为对抗农业害虫的有效剂,有助于保护作物并减少作物损失 .
超分子化学
罗丹明类生色团在超分子化学中具有应用。 它们可以与其他分子形成复杂的结构,这在创建具有特定特性的先进材料以用于技术应用方面很有用 .
作用机制
Target of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.
Mode of Action
Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
未来方向
Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound may have potential anticancer activity . For example, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can inhibit the growth of various cancer cell lines . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(4-chlorophenyl)- is not fully understood yet. It is believed that this compound exerts its effects at the molecular level through various mechanisms. For instance, it may bind to certain biomolecules, leading to the inhibition or activation of enzymes . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stable under certain conditions
Metabolic Pathways
It has been suggested that this compound may interact with enzymes involved in glutathione metabolism . This could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various biomolecules, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that this compound can interact with various biomolecules, which could potentially direct it to specific compartments or organelles .
属性
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQAQZBEVDDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156494 | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13037-55-3 | |
| Record name | 3-(4-Chlorophenyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF T-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

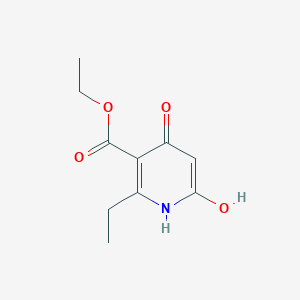

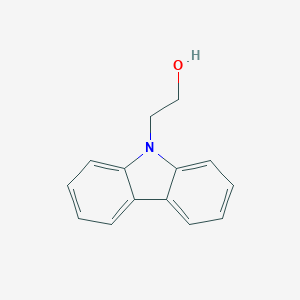

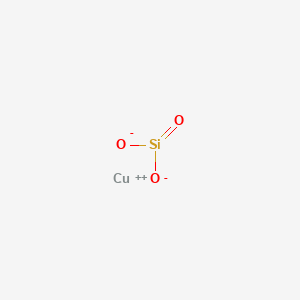
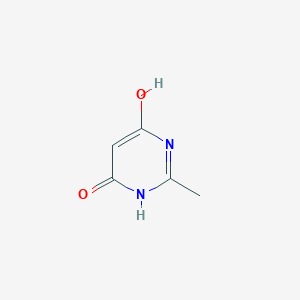
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
